Ethanesulfonamide
Overview
Description
Ethanesulfonamide, also known as this compound, is an organosulfur compound with the molecular formula C2H7NO2S. It is characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group (SO2) connected to an amine group (NH2). This compound is a crystalline solid with a melting point of 60°C and a boiling point of approximately 214.9°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
- Ethanesulfonamide is a compound with the chemical formula C₂H₇NO₂S . Its primary targets are enzymes involved in the synthesis of folic acid.
- Specifically, it acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) . PABA is essential for the production of DNA in bacteria.
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Sulfonamides, a group of compounds to which Ethanesulfonamide belongs, are known to interact with various enzymes and proteins . They are often used as inhibitors of enzymes, particularly those involved in the metabolism of bacteria, making them effective antibacterial agents
Cellular Effects
The cellular effects of this compound are not well-documented. Sulfonamides, including this compound, are known to have an impact on cellular processes. For instance, they can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a vital component for bacterial growth and reproduction
Molecular Mechanism
As a sulfonamide, it may act by inhibiting enzymes involved in the synthesis of folic acid in bacteria This inhibition could occur through binding interactions with the enzymes, leading to their inactivation and subsequent changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct . Another method involves the NH4I-mediated amination of sodium sulfinates, which provides an environmentally friendly route to sulfonamide compounds .
Industrial Production Methods: In industrial settings, the production of ethanesulphonamide often involves large-scale reactions using ethanesulfonyl chloride and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to produce ethanesulfonic acid and ammonia.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Bases: Pyridine or sodium hydroxide are often used in substitution reactions.
Major Products Formed:
Oxidation: Ethanesulfonic acid.
Reduction: Ethylamine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
Benzenesulfonamide: Contains a benzene ring attached to the sulfonamide group.
Sulfanilamide: A widely used sulfonamide antibiotic.
Uniqueness of this compound: this compound is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its relatively simple structure compared to more complex sulfonamides makes it a versatile compound in various chemical reactions and industrial applications .
Biological Activity
Ethanesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an antibacterial agent. This article explores the biological activity of this compound through various studies, including its anticancer properties, enzyme inhibition, and antibacterial effects.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group () attached to an ethyl chain. This structure is crucial for its biological activity, enabling interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable investigation involved the synthesis of novel (E)-N-aryl-2-arylethenesulfonamides, which demonstrated significant cytotoxicity against a range of cancer cell lines. The most potent compound identified in this series, 6t , exhibited IC50 values ranging from 5 to 10 nM across multiple drug-resistant cell lines. In vivo studies using nude mice xenografts showed a dramatic reduction in tumor size, indicating strong anticancer efficacy .
The mechanism underlying the anticancer activity of this compound derivatives involves disruption of microtubule formation and arresting cells in the mitotic phase. Studies indicated that these compounds lead to caspase activation and tubulin depolymerization, contributing to their cytotoxic effects .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibition properties. A series of ethylated sulfonamides were synthesized and screened against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase, and α-glucosidase. The findings revealed that certain derivatives exhibited good inhibitory activity against lipoxygenase while showing moderate inhibition towards AChE and BChE .
Table 1: Enzyme Inhibition Activity of this compound Derivatives
Compound | AChE Inhibition | BChE Inhibition | Lipoxygenase Inhibition | α-Glucosidase Inhibition |
---|---|---|---|---|
This compound | Moderate | Moderate | Good | Moderate |
Derivative 1 | Moderate | Weak | Excellent | Weak |
Derivative 2 | Weak | Moderate | Good | Moderate |
Antibacterial Properties
The antibacterial activity of this compound has been documented in various studies. Some derivatives have shown significant antibacterial effects against different bacterial strains. For instance, compounds synthesized from the reaction of this compound with various alkyl halides demonstrated promising antibacterial properties .
Case Study: Ependymoma Treatment
A study focused on pediatric ependymoma highlighted the potential use of this compound derivatives in treating this challenging condition. The research involved developing human ependymoma cell lines and conducting comparative drug screenings that included this compound-based compounds. The results indicated selective anti-tumor effects which could inform future clinical applications .
Properties
IUPAC Name |
ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRZCMUDOWDGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061752 | |
Record name | Ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-70-3 | |
Record name | Ethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1520-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanesulfonamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial activity spectrum of N-(benzothiazol-2-yl)ethanesulphonamide (ES2ABT)?
A1: ES2ABT demonstrated varying degrees of in vitro and in vivo activity against both multi-resistant and cultured bacterial and fungal strains. [, ] These included Escherichia coli, Proteus species, Pseudomonas aeruginosa, Staphylococcus aureus, Candida krusei, and Candida albicans. Notably, ES2ABT showed activity against Candida krusei (ATCC 6258), while the standard antifungal drug Fluconazole did not. [, ]
Q2: Have metal complexes of ES2ABT been investigated for antimicrobial activity?
A2: Yes, researchers have synthesized and evaluated manganese(IV), cobalt(II), and zinc(II) complexes of ES2ABT. These complexes, along with the parent ligand, were tested against a similar panel of multi-resistant and cultured bacteria and fungi. Interestingly, all the compounds, including the metal complexes, displayed varying degrees of antimicrobial activity. []
Q3: What is the Lethal Concentration 50 (LC50) of ES2ABT?
A3: The Lethal Concentration 50 (LC50) of ES2ABT was determined to be 338.80 ± 28.6 ppm. [] This value falls within acceptable concentration ranges, suggesting a relatively favorable safety profile.
Q4: What spectroscopic techniques were used to characterize ES2ABT and its metal complexes?
A4: Researchers employed a range of spectroscopic techniques to characterize ES2ABT and its metal complexes, including: * Mass Spectrometry* Elemental Microanalysis* UV/VIS Spectrophotometry * Infrared Spectroscopy* Proton and 13C NMR Spectroscopy [, ]
Q5: Beyond antimicrobial applications, are there other known uses of ethanesulphonamide derivatives?
A5: Yes, ethanesulphonamide derivatives have been explored in other research contexts. For example, a study investigated the functional coupling between metabotropic glutamate receptors and G-proteins using a radioligand binding assay employing a specific ethanesulphonamide derivative, 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulphonamide hydrochloride (LY487379). []
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